molecular formula C17H16N4O2 B14119545 3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine

3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine

Cat. No.: B14119545
M. Wt: 308.33 g/mol
InChI Key: ADECQYTURGAKRL-UHFFFAOYSA-N
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Description

3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine is a complex organic compound featuring a pyridine core substituted with methoxy and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated pyridines in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine rings can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine involves its interaction with specific molecular targets. For example, it may function as a degrader of the ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1), leading to the accumulation of Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein. This can reverse the expression of downstream F-actin and disrupt the migration capacity of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

3,5-bis(6-methoxypyridin-3-yl)pyridin-2-amine

InChI

InChI=1S/C17H16N4O2/c1-22-15-5-3-11(8-19-15)13-7-14(17(18)21-10-13)12-4-6-16(23-2)20-9-12/h3-10H,1-2H3,(H2,18,21)

InChI Key

ADECQYTURGAKRL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)OC

Origin of Product

United States

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